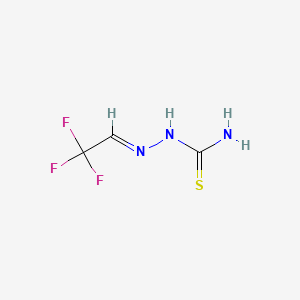
Trifluoroacetaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoroacetaldehyde thiosemicarbazone is a compound belonging to the thiosemicarbazone family, characterized by the presence of a trifluoromethyl group attached to an aldehyde and a thiosemicarbazone moiety. Thiosemicarbazones are known for their diverse biological activities and their ability to form stable complexes with metal ions. These properties make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoroacetaldehyde thiosemicarbazone can be synthesized through the reaction of trifluoroacetaldehyde with thiosemicarbazide. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst. The general reaction scheme is as follows:
CF3CHO+H2N−NH−C(=S)NH2→CF3CH=N-NH-C(=S)NH2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoroacetaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Applications De Recherche Scientifique
Trifluoroacetaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit topoisomerases and ribonucleotide reductase.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of trifluoroacetaldehyde thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes that can interfere with various biological processes. For instance, its anticancer activity is attributed to the inhibition of topoisomerases and ribonucleotide reductase, leading to the disruption of DNA replication and cell division.
Comparaison Avec Des Composés Similaires
Thiosemicarbazide: The parent compound without the trifluoromethyl group.
Acetaldehyde thiosemicarbazone: Similar structure but with a methyl group instead of a trifluoromethyl group.
Benzaldehyde thiosemicarbazone: Contains a phenyl group instead of a trifluoromethyl group.
Uniqueness: Trifluoroacetaldehyde thiosemicarbazone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its ability to form stable metal complexes.
Propriétés
Numéro CAS |
7145-43-9 |
|---|---|
Formule moléculaire |
C3H4F3N3S |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
[(E)-2,2,2-trifluoroethylideneamino]thiourea |
InChI |
InChI=1S/C3H4F3N3S/c4-3(5,6)1-8-9-2(7)10/h1H,(H3,7,9,10)/b8-1+ |
Clé InChI |
APUQZWHPCKNYHK-UNXLUWIOSA-N |
SMILES isomérique |
C(=N/NC(=S)N)\C(F)(F)F |
SMILES canonique |
C(=NNC(=S)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


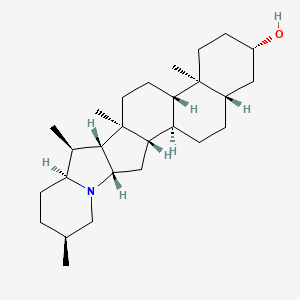
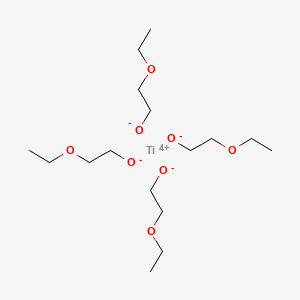
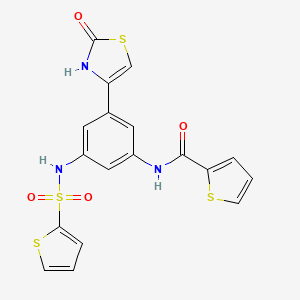
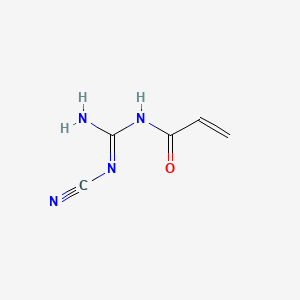
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
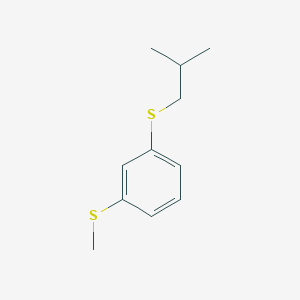
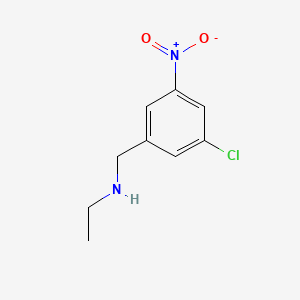
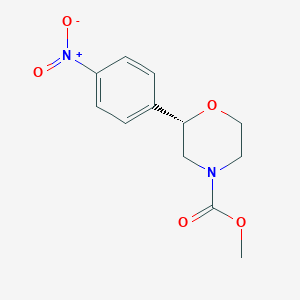

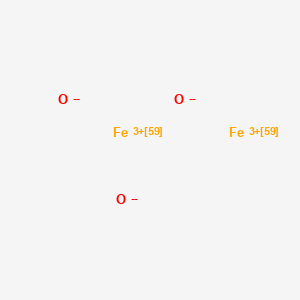
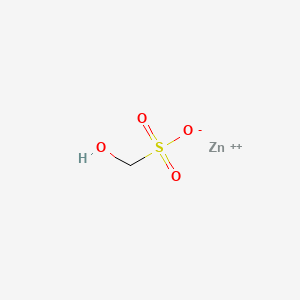
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)


